Product packaging for 1-Azabicyclo[2.2.2]octane-3-methanethiol(Cat. No.:CAS No. 774523-64-7)

1-Azabicyclo[2.2.2]octane-3-methanethiol

Cat. No.: B12521035
CAS No.: 774523-64-7
M. Wt: 157.28 g/mol
InChI Key: JLSVLMBDFPKUSD-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane-3-methanethiol is a chemical compound with the molecular formula C8H15NS and a molecular weight of 157.28 g/mol . It is built around the 1-azabicyclo[2.2.2]octane scaffold, also known as quinuclidine, a structure prized in medicinal chemistry for its rigid, three-dimensional geometry and presence as a key motif in active pharmaceutical ingredients . The quinuclidine structure serves as a versatile building block in organic synthesis and drug discovery. Its well-defined conformation is valuable for studying molecular interactions and designing novel compounds. While data on the specific applications of the methanethiol derivative is limited, the incorporation of the thiol functional group (-SH) makes this compound a potential ligand for metal coordination or a key intermediate for the synthesis of more complex molecules, such as sulfide or disulfide-linked conjugates. Researchers may explore its utility as a precursor in developing cysteine protease inhibitors or as a building block for molecular libraries. This product is intended for research purposes in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all safe handling procedures for thiol-containing compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NS B12521035 1-Azabicyclo[2.2.2]octane-3-methanethiol CAS No. 774523-64-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

774523-64-7

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-ylmethanethiol

InChI

InChI=1S/C8H15NS/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2

InChI Key

JLSVLMBDFPKUSD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)CS

Origin of Product

United States

Synthetic Methodologies for 1 Azabicyclo 2.2.2 Octane 3 Methanethiol and Its Precursors

Total Synthesis Approaches to the 1-Azabicyclo[2.2.2]octane Core

The 1-azabicyclo[2.2.2]octane (quinuclidine) nucleus is a key structural motif present in numerous biologically active alkaloids and synthetic pharmaceutical agents. nih.govacs.org Its rigid structure has made it a popular target for synthetic chemists, leading to the development of several robust synthetic strategies.

Intramolecular cyclization represents a direct and efficient method for constructing the bicyclic quinuclidine (B89598) system from appropriately substituted piperidine (B6355638) precursors. These reactions involve forming a new carbon-nitrogen or carbon-carbon bond to close the second ring.

One of the most straightforward methods is the intramolecular dehydration of a 4-(2-hydroxyethyl)piperidine derivative. In this approach, the piperidine nitrogen atom acts as a nucleophile, displacing the hydroxyl group (activated as a leaving group) on the ethyl side chain to form the bicyclic structure. A notable example involves the vapor-phase dehydration over a solid acidic catalyst, which has been shown to produce quinuclidine with yields reaching up to 84.3%. sciengine.com

Intramolecular nucleophilic substitution (SN2) reactions are also common. These strategies often start from a piperidine derivative where the nitrogen is the nucleophile and a side chain at the C4 position contains a good leaving group (e.g., a halide or a sulfonate ester). For instance, the cyclization of 1-substituted 4-(halogenoalkyl)piperidine-4-carbonitriles has been used to afford the 1-azabicyclo[2.2.2]octane-4-carbonitrile. researchgate.net

More complex intramolecular reactions have also been developed. An intramolecular Michael reaction has been successfully applied to the synthesis of (±)-ibogamine and (±)-epiibogamine, which both contain the 2-azabicyclo[2.2.2]octane core, demonstrating the utility of this approach for related azabicyclic systems. jst.go.jp Furthermore, cascade reactions, such as a sequence of Vilsmeier–Haack and Mannich cyclizations performed in one pot, have been employed for the efficient assembly of the azabicyclo[2.2.2]octane core in the synthesis of the alkaloid virosine A. acs.org Another advanced strategy is the intramolecular oxidative coupling between a ketone and a Weinreb amide, which has been utilized to assemble the complex 1-azabicyclo[2.2.2]octane structure found in sarpagine (B1680780) alkaloids. nih.govresearchgate.net

Intramolecular StrategyPrecursor TypeKey ReactionReference
Dehydration4-(2-hydroxyethyl)piperidineAcid-catalyzed cyclization sciengine.com
SN2 Cyclization1-Substituted 4-(halogenoalkyl)piperidineNucleophilic substitution researchgate.net
Oxidative CouplingPiperidine with ketone and Weinreb amide side chainsRedox-mediated C-C bond formation nih.govresearchgate.net
Cascade CyclizationFunctionalized formamideOne-pot Vilsmeier–Haack/Mannich sequence acs.org

The Diels-Alder reaction, a powerful tool for ring formation in organic synthesis, has been adapted to create the azabicyclic framework. The aza-Diels-Alder variant, where the diene or dienophile contains a nitrogen atom, is particularly useful for synthesizing nitrogen-containing heterocycles. walshmedicalmedia.com

One common approach involves the [4+2] cycloaddition of a diene, such as 1,3-cyclohexadiene, with a dienophile containing a C=N bond (an imine). researchgate.net For example, a three-component aza-Diels-Alder reaction involving various aromatic amines, aldehydes, and cyclohexenone can produce 2-azabicyclo[2.2.2]octanone derivatives. walshmedicalmedia.com This method is catalyzed by molecular iodine under microwave irradiation and often shows good yields, with the endo adduct being the major product. walshmedicalmedia.com

Another strategy utilizes electron-deficient nitriles as dienophiles. The hetero-Diels-Alder reaction between the silyl (B83357) enol ether of cyclohexenone and p-toluenesulfonyl cyanide yields a [4+2] adduct that, upon hydrolysis, produces 2-azabicyclo[2.2.2]octa-3,5-dione in excellent yield. researchgate.net Intramolecular hetero-Diels-Alder reactions have also been successfully employed. 4-ω-Alkenyl-substituted 1,4-dihydropyridines can undergo a smooth intramolecular cycloaddition under acid catalysis to provide tricyclic imines that contain the 2-azabicyclo[2.2.2]octane scaffold with high regioselectivity. thieme-connect.com These cycloaddition strategies are valued for their ability to rapidly build molecular complexity and control stereochemistry.

Diels-Alder TypeReactantsCatalyst/ConditionsProduct CoreReference
Intermolecular Aza-Diels-AlderAromatic amine + Aldehyde + CyclohexenoneIodine, Microwave2-Azabicyclo[2.2.2]octanone walshmedicalmedia.com
Intermolecular Hetero-Diels-AlderSilyl enol ether of cyclohexenone + Tosyl cyanideNone, followed by hydrolysis2-Azabicyclo[2.2.2]octa-3,5-dione researchgate.net
Intramolecular Hetero-Diels-Alder4-Alkenyl-substituted 1,4-dihydropyridineTrifluoroacetic acidTricyclic imine with 2-azabicyclo[2.2.2]octane thieme-connect.com
Biomimetic Intramolecular Diels-AlderPolyfunctional aldehyde precursorThermalBicyclo[2.2.2]octane nih.gov

Many applications of quinuclidine derivatives, particularly in pharmacology, require specific stereoisomers. Consequently, significant research has focused on developing stereoselective syntheses of the 1-azabicyclo[2.2.2]octane core. The epic enantioselective total synthesis of (–)-quinine, a complex natural product featuring this core, stands as a landmark achievement, highlighting the challenges and progress in this area. researchgate.net

Modern stereoselective strategies often employ catalytic asymmetric reactions. For instance, the enantioselective total synthesis of the alkaloid (–)-hunterine A utilized a catalytic asymmetric desymmetrization of a symmetrical diketone as a key step to establish the initial stereochemistry. acs.org Cascade reactions can also be designed to proceed with high stereoselectivity. A cascade involving condensation, cyclization to a nitrone, and an intramolecular 1,3-dipolar cycloaddition has been shown to produce a 1-azabicyclo[2.2.2]octane product as a single stereoisomer, which served as an intermediate in a formal synthesis of (±)-19-hydroxyibogamine. whiterose.ac.ukrsc.org

Another approach involves a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade, starting from cyclopropanated pyrrole (B145914) derivatives, to access enantiopure 8-azabicyclo[3.2.1]octanes, which are versatile building blocks for related bicyclic systems. d-nb.info The choice of strategy depends on the desired substitution pattern and the specific stereocenters that need to be controlled.

Introduction and Functionalization of the Methanethiol (B179389) Moiety

Once the 1-azabicyclo[2.2.2]octane core is constructed, the next phase is the introduction of the methanethiol (-CH₂SH) group at the C3 position. This typically involves a precursor molecule that is already functionalized at C3, such as 3-quinuclidinone or 3-quinuclidinol (B22445), which are commercially available.

The formation of the C-S bond is a critical step. General strategies for carbon-sulfur bond formation often involve the reaction of a carbon electrophile with a sulfur nucleophile. nih.govrsc.org In the context of the target molecule, this is typically achieved by converting a C3 functional group into a suitable electrophile.

A common precursor is 3-quinuclidinone. The ketone can be converted to a hydroxymethyl group (-CH₂OH) via reactions like the Corey-Chaykovsky reaction followed by reduction, or by Wittig olefination to form a methylene (B1212753) group which is then hydroxylated. This 3-hydroxymethyl-1-azabicyclo[2.2.2]octane can then be converted into a potent electrophile by transforming the hydroxyl into a good leaving group, such as a tosylate or mesylate. Subsequent SN2 reaction with a sulfur nucleophile, such as sodium thioacetate (B1230152) (NaSAc), followed by hydrolysis of the resulting thioacetate, would yield the desired 1-azabicyclo[2.2.2]octane-3-methanethiol.

An alternative approach is suggested by the synthesis of related compounds. For example, reacting a 1-azabicyclo[2.2.2]octan-3-one derivative with a thioesterifying agent like ethanethioic acid can form a thioester linkage. Another related strategy involves the attempted synthesis of 3-phenylsulfanylmethyl-quinuclidine, which points towards the reaction of a C3-methyl halide or tosylate with a thiophenol nucleophile. liverpool.ac.uk These examples underscore the principle of using a C3-functionalized quinuclidine as a handle for introducing the sulfur moiety via nucleophilic substitution. The enzymatic formation of carbon-sulfur bonds is a well-studied area in natural product biosynthesis, but chemical synthesis for this particular compound relies on these classical transformations. nih.gov

Ensuring that functionalization occurs specifically at the C3 position is paramount. The most direct and common method to achieve this regioselectivity is to begin the synthesis with a starting material that is already functionalized at the desired position. Commercially available 3-quinuclidinone and 3-quinuclidinol are ideal starting points, as the existing carbonyl or hydroxyl group at C3 dictates the site of all subsequent modifications aimed at installing the methanethiol group. The synthesis of various C3-substituted analogs of muscarinic agents from 3-quinuclidinone exemplifies this principle of inherent regiocontrol. nih.gov

This approach contrasts with methods designed to functionalize other positions on the quinuclidine ring. For example, it is possible to achieve functionalization at the C2 position (α to the nitrogen) by forming the quinuclidine-N-oxide. The N-oxide activates the α-protons for abstraction by a strong base, and the resulting carbanion can be trapped by an electrophile. liverpool.ac.uk This demonstrates that while other positions can be made reactive, starting with a C3-substituted precursor is the most reliable strategy for ensuring regioselective synthesis of C3-functionalized targets like this compound.

Asymmetric Synthesis and Enantioselective Control for Chiral Derivatives

The biological activity of quinuclidine derivatives is often stereospecific. Consequently, the development of methods for the asymmetric synthesis of chiral derivatives of this compound, particularly controlling the stereocenter at the C3 position, is of paramount importance.

Application of Chiral Auxiliaries and Catalysts in Azabicycle Synthesis

While the direct use of chiral auxiliaries in the synthesis of this compound is not extensively documented in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established and applicable to this system. nih.govrsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. nih.gov For instance, a chiral auxiliary could be attached to a piperidine precursor before the Dieckmann condensation to influence the formation of a specific enantiomer of 3-quinuclidinone. However, a more common and highly effective approach for achieving enantioselectivity in this system is through the use of chiral catalysts.

A significant breakthrough has been the asymmetric reduction of 3-quinuclidinone to enantiomerically enriched (R)- or (S)-3-quinuclidinol. This transformation can be achieved using chiral ruthenium catalysts in the presence of a hydrogen source. For example, a chiral RuXY-Diphosphine-bimaH catalyst has been shown to effect the asymmetric hydrogenation of 3-quinuclidinone to optically pure 3-quinuclidinol with high yield and enantiomeric excess (ee).

Furthermore, biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral 3-quinuclidinols. crossref.org Enzymes, acting as chiral catalysts, can exhibit remarkable stereoselectivity. Specifically, 3-quinuclidinone reductases from various microorganisms, such as Rhodotorula rubra and Kaistia algarum, have been successfully employed for the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantiomeric excess. crossref.org These enzymatic reductions often utilize a cofactor regeneration system, making them efficient and scalable processes. crossref.org

Stereochemical Control of the C3 Stereocenter

The primary method for establishing the stereochemistry at the C3 position is through the enantioselective reduction of the prochiral ketone, 3-quinuclidinone, as detailed above. Once a chiral, enantiomerically pure 3-quinuclidinol is obtained, subsequent reactions must be carefully chosen to either retain or predictably alter the stereochemistry at C3.

For example, if the desired thiol has the opposite stereochemistry to the available chiral alcohol, a reaction that proceeds with inversion of configuration is required. The Mitsunobu reaction is a prime example of such a transformation. crossref.orgrsc.orgnih.gov When (R)-3-quinuclidinol is subjected to a Mitsunobu reaction with a thiol acid, the resulting thioester will have the (S)-configuration. Subsequent hydrolysis of the thioester will yield (S)-1-azabicyclo[2.2.2]octane-3-methanethiol, thus providing stereochemical control.

Kinetic resolution of racemic 3-quinuclidinol is another viable strategy for obtaining enantiomerically enriched material. This can be achieved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.

A summary of key precursors and intermediates is provided in the table below.

Compound NameStructureRole in Synthesis
3-QuinuclidinoneC7H11NOKey precursor
(R)-3-QuinuclidinolC7H13NOChiral precursor to (S)-thiol
(S)-3-QuinuclidinolC7H13NOChiral precursor to (R)-thiol
3-ChloroquinuclidineC7H12ClNIntermediate for nucleophilic substitution

Chemical Transformations and Reactivity of 1 Azabicyclo 2.2.2 Octane 3 Methanethiol

Reactions Involving the Thiol Group

The sulfur atom in 1-azabicyclo[2.2.2]octane-3-methanethiol is a versatile center for a variety of chemical transformations, including oxidation, alkylation, acylation, and addition reactions. The steric bulk imposed by the cage-like structure of the 1-azabicyclo[2.2.2]octane group can influence the kinetics and outcomes of these reactions.

Oxidation Reactions (e.g., Disulfide Formation, Sulfoxides, Sulfones)

The thiol group of this compound is susceptible to oxidation, leading to the formation of disulfides, sulfoxides, and sulfones. The specific product obtained is dependent on the nature of the oxidizing agent and the reaction conditions.

Disulfide Formation: Mild oxidizing agents, such as atmospheric oxygen, iodine, or dimethyl sulfoxide (B87167) (DMSO), can facilitate the coupling of two thiol molecules to form the corresponding disulfide. This reaction is a common transformation for thiols and is often observed during storage or handling if precautions are not taken. The reaction is typically accelerated by the presence of a base.

Sulfoxide and Sulfone Formation: Stronger oxidizing agents are required to further oxidize the sulfur atom to sulfoxides and sulfones. Reagents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone® can be employed. The stepwise oxidation allows for the selective formation of the sulfoxide, which can then be further oxidized to the sulfone under more forcing conditions. The steric hindrance around the sulfur atom in this compound may necessitate harsher conditions or longer reaction times compared to less hindered thiols.

Table 1: Representative Oxidation Reactions of Sterically Hindered Thiols

Thiol Substrate Oxidizing Agent Product Yield (%) Reference
1-Adamantanethiol Air, Et3N, DMF, 80°C Bis(1-adamantyl) disulfide ~95 rsc.org
1-Adamantanethiol 1,3-dibromo-5,5-dimethylhydantoin Bis(1-adamantyl) disulfide 98 lookchem.com
Thiophenol Bobbitt's Salt Diphenyl disulfide 99 odu.edu
Alkyl/Aryl Sulfides H2O2, Tantalum Carbide Sulfoxides High nih.gov
Alkyl/Aryl Sulfides H2O2, Niobium Carbide Sulfones High nih.gov

Alkylation and Acylation of the Thiol Moiety

The nucleophilic nature of the thiol group allows for its facile alkylation and acylation. These reactions are fundamental in forming thioethers and thioesters, respectively.

Alkylation: In the presence of a base, the thiol group is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can readily react with alkyl halides or other electrophilic alkylating agents in an SN2 reaction to furnish thioethers. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. Given the steric bulk of the 1-azabicyclo[2.2.2]octane moiety, the rate of alkylation may be slower than that of unhindered thiols.

Acylation: Similarly, acylation of the thiol group can be achieved by reaction with acyl chlorides or acid anhydrides. tuttee.co These reactions are typically rapid and lead to the formation of thioesters. The reaction proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uklibretexts.orgyoutube.comchemistrystudent.com

Table 2: Examples of Alkylation and Acylation of Thiols

Thiol Substrate Reagent Product Type Yield (%) Reference
Various Thiols Alkyl Halides, K2CO3, H2O Thioether Good to Excellent youtube.com
1-Adamantanethiol 4-Methoxybenzenethiol, H2SO4 Thioether - google.com
Adamantane-1-carbonyl chloride Grignard Reagents 1-Adamantyl Ketones - cas.cz
Ethanoyl chloride Ethanol Ester High chemguide.co.uk

Thiol-Ene and Thiol-Yne Click Reactions

The thiol group of this compound can participate in highly efficient and atom-economical "click" reactions, namely the thiol-ene and thiol-yne reactions. wikipedia.orgwikipedia.org These reactions proceed via a radical-mediated or base/nucleophile-initiated mechanism to form thioether linkages.

Thiol-Ene Reaction: This reaction involves the addition of the thiol across a carbon-carbon double bond (an ene). wikipedia.org The radical-initiated process is particularly common and can be triggered by UV light or a radical initiator. The reaction typically follows an anti-Markovnikov addition pattern. The steric hindrance of the 1-azabicyclo[2.2.2]octane group may influence the reaction kinetics, potentially slowing the rate of propagation. mdpi.com

Thiol-Yne Reaction: Analogous to the thiol-ene reaction, the thiol-yne reaction involves the addition of the thiol to a carbon-carbon triple bond (an yne). wikipedia.orgnih.gov A key feature of this reaction is that a single alkyne can react with two thiol molecules, leading to the formation of a dithioether. The regioselectivity of the addition can be influenced by the reaction conditions and the nature of the substrates.

Table 3: Thiol-Ene and Thiol-Yne Reaction Characteristics

Reaction Initiator Key Features Steric Hindrance Effect Reference
Thiol-Ene Radical (UV, heat) or Base High yield, stereoselective, anti-Markovnikov addition Decreases polymerization rate wikipedia.orgmdpi.com
Thiol-Yne Radical or Catalyst (e.g., Rh, Au) Mono- or di-addition possible, anti-Markovnikov Can influence product distribution wikipedia.orgnih.gov

Formation of Thioethers and Other Sulfur-Containing Linkages

Beyond the previously mentioned alkylation and click reactions, thioethers can be synthesized through various other methods. For instance, thioethers can be formed via the reaction of this compound with alcohols under dehydrative conditions, catalyzed by alkyl halides. Additionally, transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of aryl thioethers from the corresponding aryl halides. The use of odorless and stable xanthates as thiol surrogates also presents a green alternative for thioether synthesis. mdpi.com

Reactions Involving the Bridgehead Nitrogen

The tertiary amine at the bridgehead position of the 1-azabicyclo[2.2.2]octane core is a key reactive site, readily undergoing quaternization to form ammonium (B1175870) salts.

Quaternization Reactions and Salt Formation

The lone pair of electrons on the bridgehead nitrogen atom is available for reaction with electrophiles, most notably alkylating agents. This reaction, known as quaternization, results in the formation of quaternary ammonium salts. The reactivity of the nitrogen is influenced by the electronic and steric properties of the substituent at the 3-position.

The reaction of this compound with various alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, will lead to the corresponding N-alkyl-1-azabicyclo[2.2.2]octane-3-methanethiolium halide salts. These reactions are typically carried out in a suitable solvent like diethyl ether or acetone (B3395972) at room temperature. The resulting quaternary ammonium salts are often crystalline solids.

Table 4: Representative Quaternization Reactions of 3-Substituted Quinuclidines

Quinuclidine (B89598) Derivative Quaternizing Agent Solvent Product Reference
3-Benzamidoquinuclidine p-Methylbenzyl bromide Diethyl ether N-p-Methylbenzyl-3-benzamidoquinuclidinium bromide googleapis.com
3-Benzamidoquinuclidine p-Chlorobenzyl bromide Diethyl ether N-p-Chlorobenzyl-3-benzamidoquinuclidinium bromide googleapis.com
3-Hydroxyquinuclidine N-p-chlorobenzyl bromide Acetone N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide organic-chemistry.org
3-Amidoquinuclidines Methyl iodide Acetone N-Methyl-3-amidoquinuclidinium iodide tuttee.co
3-Amidoquinuclidines Allyl bromide Acetone N-Allyl-3-amidoquinuclidinium bromide tuttee.co

Amine-Catalyzed Reactions and Organocatalysis

The 1-azabicyclo[2.2.2]octane core contains a bridgehead tertiary amine that is a strong base (pKa of the conjugate acid is ~11) and a potent nucleophile, making it an excellent candidate for organocatalysis. wikipedia.org While direct studies on this compound as a catalyst are not extensively documented, the catalytic activity of the structurally similar and widely used 1,4-diazabicyclo[2.2.2]octane (DABCO) provides significant insight into its potential. eurekaselect.com

DABCO is known to efficiently catalyze a wide array of chemical transformations, including Michael additions, Baylis-Hillman reactions, and ring-opening reactions of aziridines. eurekaselect.comacs.orglookchem.com For instance, it has been employed as a catalyst for the aza-Michael addition of various amines to α,β-unsaturated amides under solvent-free conditions. acs.org It also serves as an effective catalyst in the synthesis of highly substituted cyclopentenes through isocyanide-based multicomponent reactions. rsc.org

Given the structural analogy, this compound is expected to exhibit similar catalytic behavior, acting as a base or a nucleophilic catalyst. The quinuclidine nitrogen can activate substrates by deprotonation or by forming a reactive zwitterionic intermediate. Furthermore, quinuclidine and its derivatives can function as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions, enabling the direct C-H functionalization of various compounds. rhhz.net The presence of the methanethiol (B179389) group could modulate this catalytic activity or introduce additional reactivity, although this remains an area for further investigation.

Table 1: Representative Reactions Catalyzed by the Analogous Amine DABCO

Reaction Type Substrates Product Type Reference
Aza-Michael Addition Amines, α,β-Unsaturated Amides β-Amino Amides acs.org
Isocyanide-based MCR Isocyanides, Aldehydes, Malononitrile Highly Substituted Cyclopentenes rsc.org
Ring-Opening Aziridines, Thiols/Amines β-Amino Thioethers/Diamines lookchem.com
Curcumin (B1669340) MCR Curcumin, Aldehydes, Malononitrile Functionalized Curcumin Derivatives mdpi.com

Reactions Involving the Bicyclic Skeleton

The 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton is a saturated, bridged-ring system known for its conformational rigidity and stability. wikipedia.orgresearchgate.net Transformations involving the skeleton itself, rather than its substituents, typically require specific activation or forcing conditions.

Functionalization at Other Ring Positions

Direct C-H functionalization of the unsubstituted carbon atoms on the quinuclidine ring is a synthetic challenge due to the lack of activating groups and the steric hindrance of the cage-like structure. nih.gov Most synthetic routes to complex quinuclidine derivatives rely on using pre-functionalized starting materials rather than late-stage functionalization of the core. researchgate.net

Strategies for creating substituted quinuclidines often involve the cyclization of functionalized piperidine (B6355638) precursors or iridium-catalyzed allylic dearomatization reactions to construct the bicyclic core with desired substituents already in place. researchgate.net For instance, the synthesis of various 2-substituted quinuclidine derivatives has been achieved through multi-step sequences starting from functionalized pyridines or piperidines. researchgate.net While methods for the regioselective C-H functionalization of heteroaromatic rings like quinoline (B57606) are well-developed, applying such methods to saturated systems like quinuclidine is significantly more difficult. nih.gov There is no specific literature detailing the direct functionalization of the bicyclic core of this compound at positions other than C3.

Ring-Opening and Rearrangement Processes under Specific Conditions

The quinuclidine framework is thermodynamically stable and resistant to rearrangement or ring-opening. However, under specific conditions, particularly after activation of the bridgehead nitrogen, such transformations can occur.

One established method for ring-opening involves the quaternization of the bridgehead nitrogen followed by nucleophilic attack. Studies on 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts (quaternized DABCO) have shown that they undergo efficient ring-opening to yield 1,4-disubstituted piperazine (B1678402) derivatives when treated with nucleophiles like phenols at high temperatures. rsc.orgrsc.orgresearchgate.net This process demonstrates that the C-N bonds of the bicyclic system can be cleaved under nucleophilic conditions once the nitrogen is made a better leaving group via alkylation.

Rearrangements of the 2-azabicyclo[2.2.2]octane skeleton have also been reported, often promoted by electrophilic addition to a double bond within the ring system, leading to a skeletal reorganization to form a 6-azabicyclo[3.2.1]octane system. rsc.orgrsc.org Similarly, radical-induced rearrangements of related azanorbornane systems can lead to ring-expanded 2,8-diazabicyclo[3.2.1]octane products, a transformation that is highly dependent on the rigidity of the bicyclic starting material. unirioja.esacs.org These examples highlight that while the 1-azabicyclo[2.2.2]octane skeleton is robust, it is not inert and can be induced to undergo ring-opening or rearrangement, though no specific examples involving this compound have been documented.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools in modern synthetic chemistry for their efficiency and atom economy. beilstein-journals.orgnih.govrug.nl The dual functionality of this compound—a basic/nucleophilic amine and a nucleophilic thiol—makes it a potentially valuable building block for MCRs.

The amine functionality, as discussed, can act as an intrinsic catalyst. The analogous amine, DABCO, is frequently used as a catalyst in MCRs, such as the three-component synthesis of functionalized curcumin derivatives or chromeno β-lactam hybrids. mdpi.com

More significantly, both the amine and thiol groups of this compound could participate as reactants. The thiol group is an excellent nucleophile for Michael additions or for reactions with aldehydes and isocyanides. The amine could participate in Mannich-type or Ugi-type reactions. nih.gov This allows the compound to be incorporated into the final product, introducing the rigid quinuclidine scaffold, which is of interest in medicinal chemistry. While the potential for this compound in MCRs is high, specific research demonstrating its incorporation as a building block is not yet available in the literature. The utility of related structures in MCRs, however, strongly suggests its promise in this area.

Mechanistic Investigations of Reactions Involving 1 Azabicyclo 2.2.2 Octane 3 Methanethiol

Elucidation of Reaction Pathways for Thiol-Based Transformations

The primary reaction pathways for 1-Azabicyclo[2.2.2]octane-3-methanethiol involve the nucleophilic character of the sulfur atom. The most common transformations are thiol-Michael additions and thiol-ene reactions, which proceed via distinct mechanisms.

Nucleophile-Initiated Thiol-Michael Addition: Alternatively, the reaction can be initiated by a nucleophile, such as a phosphine, which attacks the Michael acceptor to form a zwitterionic enolate. This enolate is a strong base and deprotonates the thiol, generating the reactive thiolate anion. The thiolate then proceeds to react with another molecule of the Michael acceptor. mdpi.com

Radical Thiol-Ene Reaction: In the presence of a radical initiator or upon exposure to UV light or heat, a thiyl radical can be generated from this compound. This radical can then add to an alkene to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates a thiyl radical, propagating the chain reaction.

The quinuclidine (B89598) nitrogen can also participate in reactions. For instance, after alkylation of the nitrogen to form a quaternary ammonium (B1175870) salt, the quinuclidine ring can undergo nucleophilic ring-opening reactions. rsc.orgresearchgate.net

Kinetic and Thermodynamic Studies of Derivatization Reactions

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in publicly available literature, the kinetic and thermodynamic behavior can be inferred from studies of analogous systems. The rates of thiol-Michael additions are significantly influenced by several factors. nih.govresearchgate.net

Factors Influencing Reaction Kinetics:

FactorExpected Influence on Reaction RateRationale
Thiol pKa Higher pKa leads to a slower reaction.A higher pKa indicates a less acidic thiol, making it more difficult to deprotonate to the reactive thiolate anion. researchgate.net
Steric Hindrance The bulky quinuclidine cage may decrease the reaction rate.The steric bulk around the nucleophilic sulfur can hinder its approach to the electrophile, increasing the activation energy of the reaction. mdpi.com
Solvent Polarity Polar aprotic solvents are expected to accelerate the reaction.Such solvents can stabilize the charged intermediates (thiolate and carbanion) without protonating the nucleophile, thus facilitating the reaction.
Catalyst Basicity A stronger base will generally lead to a faster reaction.A more basic catalyst will lead to a higher concentration of the reactive thiolate anion at equilibrium.

Thermodynamic Considerations:

Thiol-Michael additions are generally thermodynamically favorable, driven by the formation of a stable carbon-sulfur bond. nih.gov The reactions are often considered "click" reactions due to their high yields and thermodynamic driving force. researchgate.net The rigid bicyclic structure of the quinuclidine core is unlikely to introduce significant ring strain in the product that would adversely affect the thermodynamics of the addition reaction.

Transition State Analysis and Reaction Intermediate Identification

Computational studies on analogous thiol-Michael reactions provide insight into the likely transition states and intermediates for reactions involving this compound. researchgate.netresearchgate.net

In a base-catalyzed thiol-Michael addition, the rate-determining step is often the nucleophilic attack of the thiolate on the Michael acceptor. researchgate.net The transition state for this step involves the formation of the new carbon-sulfur bond and the localization of negative charge on the α-carbon of the Michael acceptor. The geometry of this transition state will be influenced by the steric bulk of the quinuclidine moiety.

Computational models of thiol additions to acrylamides suggest a transition state where the C-S bond formation is concerted with proton transfer, avoiding a discrete carbanion intermediate in some cases. researchgate.net For this compound, the bulky and rigid nature of the quinuclidine substituent would likely favor a well-defined, albeit potentially strained, transition state geometry.

Influence of Stereochemistry on Reaction Mechanisms

The rigid, chiral nature of the this compound backbone is expected to exert significant stereochemical control over its reactions. The quinuclidine framework provides a well-defined three-dimensional structure that can influence the approach of reactants and stabilize specific transition states.

In reactions involving chiral Michael acceptors, the stereochemistry of the quinuclidine moiety can lead to high diastereoselectivity. This is because the bulky bicyclic cage will preferentially block one face of the approaching electrophile, leading to the formation of one diastereomer over the other. Similar stereocontrol has been observed in iridium-catalyzed intramolecular allylic dearomatization reactions of quinuclidine derivatives, where the catalyst controls the stereochemistry at the allylic position, and the facial selectivity of the nucleophile determines the diastereomeric ratio. chinesechemsoc.org

Furthermore, the quinuclidine nitrogen can act as an internal Lewis base, potentially coordinating to reagents and influencing the stereochemical outcome of the reaction. In the context of organocatalysis, chiral thiourea (B124793) catalysts containing a tertiary amine have been shown to control the enantioselectivity of Michael additions by directing the approach of the enolate to one face of the nitro-olefin through a network of hydrogen bonds. nih.gov Similarly, the nitrogen atom in this compound could play a role in organizing the transition state assembly through hydrogen bonding or other non-covalent interactions, thereby influencing the stereoselectivity of the reaction. The stereochemical outcome of reactions can be highly dependent on the specific catalyst and reaction conditions used. mdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic nature of a molecule. These calculations provide information on conformational stability, orbital energies, and charge distribution, which are fundamental to predicting chemical reactivity.

The conformational landscape of 1-Azabicyclo[2.2.2]octane-3-methanethiol is defined by the interplay between its rigid cage and flexible side chain.

The Quinuclidine (B89598) Cage: The 1-azabicyclo[2.2.2]octane skeleton is a highly constrained system. Its three cyclohexane-like rings are forced into boat conformations, a significant deviation from the typical chair conformation of a single cyclohexane (B81311) ring. wikipedia.org This rigidity is a defining feature, and studies on various quinuclidine derivatives show that substituents have only a minor influence on the conformation of the bicyclic system itself. researchgate.net

The Methanethiol (B179389) Side Chain: Flexibility arises from the rotation around the single bonds of the -CH₂SH substituent at the C3 position. The primary degrees of freedom are the torsional angles involving the C3-C(methylene), C(methylene)-S, and S-H bonds. Computational methods like molecular mechanics and DFT can be used to map the potential energy surface as these angles are rotated. researchgate.net It is expected that the lowest energy conformers will be those that minimize steric interactions between the thiol group and the hydrogens on the quinuclidine cage.

Table 1: Predicted Key Torsional Angles and Conformational Stability

Torsional Angle Description Predicted Stable Conformation Rationale
C2-C3-C(methylene)-S Rotation of the entire methanethiol group relative to the cage. Staggered conformations that place the bulky sulfur atom away from the cage protons. Minimization of steric hindrance.
C3-C(methylene)-S-H Rotation of the thiol proton around the C-S bond. Gauche and anti-conformations are likely to be close in energy, typical for simple thiols. Low rotational barrier around the C-S bond.

This table is predictive and based on theoretical principles of steric hindrance and conformational analysis of related substituted alkanes and bicyclic systems.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: For this compound, the HOMO is predicted to have significant contributions from the non-bonding lone pair electrons on the sulfur and nitrogen atoms. The sulfur atom's lone pairs are generally higher in energy than the nitrogen's, suggesting the thiol group is a primary site for oxidation and interaction with electrophiles. rhhz.net The tertiary amine nitrogen also contributes significantly, representing a key site of basicity. wikipedia.org

LUMO: The LUMO is expected to be a σ* (antibonding) orbital associated with the C-S and C-N bonds. Its energy level indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Computational studies on related nitrilimines show that reaction barriers can be related to FMO interactions. researchgate.net For this molecule, the presence of two heteroatoms would likely result in a moderately sized gap, indicating a balance of stability and reactivity.

The distribution of electron density across the molecule, calculated via quantum methods, dictates its electrostatic potential and predicts sites of nucleophilic and electrophilic character.

Nucleophilic Sites: The highest negative charge density will be localized on the nitrogen and sulfur atoms due to their lone pairs and electronegativity. The nitrogen atom acts as a strong Brønsted-Lowry base (proton acceptor) and Lewis base. The sulfur atom of the thiol group is a soft nucleophile, readily participating in reactions like thiol-ene additions and alkylations. nih.gov Upon deprotonation to the thiolate (-CH₂S⁻), its nucleophilicity increases dramatically.

Electrophilic Sites: The hydrogen atom of the thiol group (S-H) is acidic and is the primary site for deprotonation by a base. The carbon atoms adjacent to the nitrogen and sulfur are also slightly electrophilic due to the electron-withdrawing nature of the heteroatoms.

Table 2: Predicted Partial Atomic Charges and Reactivity

Atom Predicted Partial Charge Predicted Reactivity
N (Nitrogen) Negative (δ-) Basic, Nucleophilic, Hydrogen bond acceptor
S (Sulfur) Slightly Negative (δ-) Nucleophilic, Weakly Acidic (as SH), Hydrogen bond acceptor
H (of S-H) Positive (δ+) Acidic proton, Hydrogen bond donor
C3 (Cage Carbon) Slightly Positive (δ+) Electrophilic site
Cage Hydrogens Slightly Positive (δ+) Non-polar C-H bonds

Note: The values are qualitative predictions based on fundamental chemical principles and data from related molecules.

Computational Modeling of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with neighboring molecules.

Intermolecular Interactions: The molecule can engage in several key interactions. The thiol group can act as a hydrogen bond donor (S-H···A), while the nitrogen and sulfur atoms can both act as hydrogen bond acceptors (D-H···N and D-H···S). The aliphatic cage contributes through weaker van der Waals forces.

Solvation Effects: In a polar protic solvent like water, a highly structured solvation shell is expected to form around the polar functional groups. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are particularly effective for studying such systems. acs.org These models would treat the solute (the thiol) with high-level quantum mechanics and the surrounding solvent molecules with more efficient molecular mechanics. Studies on methylthiolate (CH₃S⁻) show the importance of defining specific parameters for sulfur in different protonation states to accurately model solvation. chemrxiv.org The nitrogen atom would be strongly solvated via hydrogen bonding to its lone pair, while the thiol group would participate in a dynamic hydrogen-bonding network with water molecules.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Approximate Value / Description Notes
¹H NMR Thiol Proton (S-H ) 1.0 - 2.0 ppm Typically a broad singlet, position is concentration and solvent dependent.
Methylene (B1212753) Protons (-CH ₂-S) 2.5 - 3.0 ppm Doublet, coupled to the C3 proton.
Cage Protons (-CH ₂-N-) 2.7 - 3.2 ppm Complex multiplets, deshielded by the adjacent nitrogen.
Other Cage Protons 1.5 - 2.2 ppm Complex multiplets.
¹³C NMR Methylene Carbon (-C H₂-S) 25 - 35 ppm
Cage Carbons (-C H₂-N-) 45 - 55 ppm Deshielded by nitrogen.
Bridgehead Carbon (-C H-) 30 - 40 ppm
Other Cage Carbons 20 - 30 ppm
IR Spectroscopy S-H Stretch 2550 - 2600 cm⁻¹ Characteristically weak and sometimes broad.
C-H Stretch (sp³) 2850 - 3000 cm⁻¹ Strong, sharp peaks from the cage and methylene group.
C-N Stretch 1000 - 1250 cm⁻¹ Medium intensity.
C-S Stretch 600 - 800 cm⁻¹ Weak to medium intensity.
Mass Spectrometry Molecular Ion (M⁺) m/z = 157 Based on the molecular formula C₈H₁₅NS.

Note: Predicted NMR and IR values are estimates based on typical functional group regions and data from related compounds like quinuclidine derivatives and simple thiols. researchgate.netresearchgate.net Mass spectrometry fragments are predicted based on common fragmentation pathways for amines and thiols.

Reaction Mechanism Modeling and Transition State Locating

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions. Through the modeling of reaction mechanisms and the locating of transition states, researchers can gain a profound understanding of the energetic and geometric changes that occur as reactants transform into products. For the compound this compound, such theoretical studies would be invaluable for predicting its reactivity, stability, and potential reaction pathways.

However, a comprehensive review of the scientific literature reveals a significant gap in this area. To date, there are no published theoretical or computational studies specifically focused on the reaction mechanism modeling or the locating of transition states for this compound.

While computational methods are frequently applied to similar structures, such as various derivatives of 1-azabicyclo[2.2.2]octane (quinuclidine) and other thiol-containing molecules, the specific combination of the quinuclidine core with a methanethiol substituent at the 3-position has not been the subject of detailed computational investigation regarding its reaction mechanisms.

For context, theoretical studies on other molecules often involve the use of Density Functional Theory (DFT) or other high-level ab initio methods to map out the potential energy surface of a reaction. These calculations can identify the lowest energy pathway from reactants to products, which proceeds through a high-energy transition state. The geometry of this transition state and its associated energy barrier (activation energy) are critical for understanding the kinetics of the reaction.

For instance, computational studies on the oxidation of other thiols have detailed the abstraction of the thiol hydrogen by radicals, outlining the energetics of the reactants, transition states, and products. nih.gov Similarly, research on the synthesis of related azabicyclic systems has sometimes included computational analysis to explain observed stereoselectivities or to propose reaction mechanisms. researchgate.net General computational techniques for locating transition states, such as synchronous transit-guided quasi-Newton (STQN) methods (e.g., QST2 or QST3) or eigenvector-following algorithms, are well-established and would be applicable to future studies of this compound. joaquinbarroso.com

In the absence of specific research on this compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative. Future computational work is necessary to characterize the transition states of its potential reactions, such as oxidation, nucleophilic substitution, or reactions involving the bicyclic amine. Such studies would provide fundamental insights into the chemical behavior of this compound.

Advanced Spectroscopic and Structural Characterization Techniques

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Comprehensive searches of scientific literature and chemical databases have revealed no specific studies or published data on the circular dichroism (CD) or vibrational circular dichroism (VCD) spectroscopy of 1-Azabicyclo[2.2.2]octane-3-methanethiol. While the presence of a stereocenter at the C3 position of the quinuclidine (B89598) ring and the potential for chirality in the methanethiol (B179389) substituent suggest that this compound is chiral and would exhibit a CD spectrum, no experimental or theoretical analyses of its chiroptical properties are currently available in the public domain.

Circular dichroism spectroscopy is a powerful analytical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral compound like this compound, a CD spectrum would provide valuable information regarding its absolute configuration and conformational preferences in solution.

In the absence of specific data for this compound, a general approach to its characterization via CD spectroscopy would involve:

Synthesis and Separation of Enantiomers: The synthesis of this compound would likely result in a racemic mixture. The individual enantiomers would need to be separated using chiral chromatography or other resolution techniques.

Experimental CD Spectroscopy: The separated enantiomers would then be analyzed using a CD spectropolarimeter. The resulting spectra would be mirror images of each other, with positive and negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores.

Theoretical Calculations: To assign the absolute configuration to each enantiomer, theoretical calculations of the CD spectrum would be necessary. This typically involves computational methods like Time-Dependent Density Functional Theory (TD-DFT). By comparing the calculated spectrum of a known configuration (e.g., the R-enantiomer) with the experimental spectra, the absolute configuration of each separated enantiomer can be determined.

Given the lack of available data, no data tables or detailed research findings on the circular dichroism of this compound can be presented.

Applications in Advanced Chemical Research

Role as a Synthetic Building Block for Complex Organic Molecules

The 1-azabicyclo[2.2.2]octane scaffold, commonly known as quinuclidine (B89598), is a recurring structural motif in a wide range of biologically active natural products and synthetic molecules. researchgate.net Its rigid framework serves as a valuable chassis for orienting functional groups in a precise three-dimensional arrangement. The presence of the isoquinuclidine (2-azabicyclo[2.2.2]octane) ring system is notable in natural products with interesting pharmacological properties, such as ibogaine (B1199331) and dioscorine. researchgate.net

Derivatives of the azabicyclo[2.2.2]octane core are utilized as key intermediates in the synthesis of complex pharmaceutical compounds. For instance, 1-azabicyclo[2.2.2]octane-3-methanol is an intermediate in the synthesis of drugs like quinine (B1679958) and atropine. The synthetic versatility of this scaffold is further demonstrated by its use in constructing novel diazabicyclo[3.2.x]alkan-3-ones through Schmidt rearrangements of 2-azabicyclo[2.2.x]alkanones. acs.org

In this context, 1-Azabicyclo[2.2.2]octane-3-methanethiol offers a dual functionality. The quinuclidine core provides the rigid conformational control, while the methanethiol (B179389) group (-CH₂SH) introduces a potent and versatile nucleophilic center. This thiol group can readily participate in a variety of organic transformations, including:

Nucleophilic Substitution: Reacting with alkyl halides to form thioethers.

Michael Addition: Adding to α,β-unsaturated carbonyl compounds.

Thiol-ene/Thiol-yne reactions: Engaging in click chemistry-type conjugations.

Disulfide Formation: Undergoing oxidation to form disulfide bonds, a key linkage in peptides and other biomolecules.

The strategic placement of the thiol on the C3 position via a methylene (B1212753) spacer provides flexibility, allowing it to act as a handle for tethering the quinuclidine scaffold to other molecular fragments, thereby enabling the construction of intricate and functionally diverse molecules.

Use as a Ligand in Organometallic Chemistry and Coordination Complexes

The structural characteristics of this compound make it an excellent candidate for use as a ligand in organometallic and coordination chemistry. It possesses two distinct coordination sites: the tertiary amine nitrogen of the quinuclidine cage and the sulfur atom of the thiol group.

Quinuclidine Nitrogen: The nitrogen atom is a Lewis base, capable of coordinating to a wide variety of metal centers. The related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is known to act as a ligand, forming hybrid ribbons with bismuth iodide where DABCO links pairs of edge-sharing bismuth octahedra. reading.ac.uk It also forms novel hydrogen-bonded complexes with non-metals like bromine. rsc.org

Thiol Sulfur: The thiol group is a soft donor atom, exhibiting a strong affinity for soft metal ions such as gold (Au), silver (Ag), mercury (Hg), copper (Cu), and platinum (Pt).

The presence of both a hard (nitrogen) and a soft (sulfur) donor site allows this compound to function as a versatile ligand. It can act as:

A monodentate ligand , coordinating through either the nitrogen or the sulfur atom, depending on the nature of the metal center and reaction conditions.

A bidentate chelating ligand , forming a stable ring structure with a single metal center through simultaneous coordination of both nitrogen and sulfur.

A bridging ligand , linking two or more metal centers to form polynuclear complexes or coordination polymers.

This versatility makes the compound a valuable tool for designing novel catalysts, molecular sensors, and functional materials where precise control over the metal's coordination environment is crucial.

Catalytic Applications in Organic Transformations (e.g., Organocatalysis, Phase-Transfer Catalysis)

The basic and nucleophilic properties of the quinuclidine framework have led to its application in various catalytic contexts. 1-Azabicyclo[2.2.2]octane (quinuclidine) itself has been identified as a highly potent organocatalyst for aldimine transaminations. acs.org The tertiary amine functionality can act as a Brønsted base or a Lewis base to activate substrates and facilitate a range of organic transformations. For example, DABCO, a related structure, is used as a green catalyst in pseudo-multicomponent reactions. semanticscholar.org

The thiol group in this compound introduces another dimension to its catalytic potential. Thiols are known to catalyze reactions such as thio-Michael additions. acs.org The combination of the amine and thiol groups within the same molecule could enable cooperative or bifunctional catalysis, where one group activates the electrophile while the other activates the nucleophile, leading to enhanced reactivity and selectivity. While reactions in microemulsions have been shown to proceed without traditional phase-transfer catalysts, the amphiphilic nature that could be imparted by derivatizing the thiol group suggests potential in interfacial catalysis. acs.org

Development of Chemical Probes for Receptor Binding Studies (Non-Clinical Focus)

The rigid 1-azabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, particularly for designing ligands that target neurotransmitter receptors. Its conformationally restricted nature helps to minimize the entropic penalty upon binding to a receptor, often leading to high affinity and selectivity. Numerous derivatives have been synthesized and evaluated as chemical probes to study the structure and function of various receptor subtypes, with a non-clinical focus on understanding binding interactions.

Much of this research has centered on cholinergic receptors. Derivatives have been developed as potent and selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor and various muscarinic acetylcholine receptor subtypes. nih.govresearchgate.net These probes are instrumental in mapping the binding pockets of these receptors and elucidating the structural requirements for agonism or antagonism.

Quinuclidine Derivative Type Target Receptor Research Focus Reference(s)
Spiro-oxazolidinonesα7 Nicotinic Acetylcholine ReceptorDevelopment of highly selective full agonists. nih.gov
Benzothiophene-oxoethyl-quinuclidinesα7 Nicotinic Acetylcholine ReceptorDiscovery of potent agonists. researchgate.net
Imidoyl NitrilesM1 Muscarinic ReceptorDesign of functionally selective partial agonists. nih.gov
Oxime DerivativesM3 Muscarinic ReceptorSynthesis and testing for agonistic properties. nih.gov
3,3-Disubstituted QuinuclidinesIonotropic ReceptorsGeneral development of potential ligands. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to the development of selective chemical probes. For the quinuclidine scaffold, SAR studies have provided critical insights into receptor binding. For example, in the development of (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] as a potent α7 nicotinic receptor agonist, preliminary SAR indicated that the rigid molecule was highly sensitive to modification, with even minor structural changes resulting in a significant loss of receptor affinity. nih.gov

In another study focusing on muscarinic M3 receptor agonists, a series of 1-azabicyclo[2.2.2]octan-3-one oximes and related hydroxylamines were synthesized and tested, revealing that while most compounds exhibited binding properties, specific structural features were required to confer agonist activity. nih.gov The design of muscarinic M1 agonists also involved strategic modifications, such as the introduction of a (Z)-N-methoxy imidoyl nitrile group as a stable bioisostere for a methyl ester, which proved crucial for its activity profile. nih.gov These studies underscore how systematic chemical modifications can fine-tune the interaction between a ligand and its receptor target.

Computational chemistry provides powerful tools for understanding molecular recognition at the atomic level. For quinuclidine derivatives, computational methods are used to predict and analyze their conformation, electronic properties, and binding modes within receptor pockets.

A combined approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations has been employed to study the structure of α-hydroxyesters and α-acyloxyesters of quinuclidine-3-carboxylic acid. researchgate.netresearchgate.net It was found that calculations at the B3LYP/6-311G(d,p) level were reliable for explaining the conformational behavior of the molecules. researchgate.net By correlating calculated conformations with experimental data, researchers can build accurate three-dimensional models of these ligands. researchgate.net More advanced techniques, such as combined quantum mechanical and molecular mechanical (QM/MM) Monte Carlo simulations, have been used to investigate the influence of the solvent environment on reactions involving related heterocyclic structures, providing a deeper understanding of the factors governing their chemical behavior. acs.org These computational analyses are invaluable for rationalizing observed structure-activity relationships and for the a priori design of new chemical probes with improved properties. ucalgary.ca

Integration into Supramolecular Assemblies and Material Science Contexts

The unique properties of this compound also make it a candidate for applications in supramolecular chemistry and materials science. The field of supramolecular chemistry focuses on systems governed by non-covalent interactions. acs.org The quinuclidine core, particularly in its protonated form, can participate in hydrogen bonding and electrostatic interactions.

The related diamine DABCO has been successfully used as a structural component in hybrid organic-inorganic materials. reading.ac.uk For example, it has been incorporated into iodobismuthate compounds, where it acts as a linking ligand to form materials with unique optical and electronic properties, including one with a three-dimensional framework containing hexagonal channels. reading.ac.uk

The thiol group of this compound offers a powerful tool for surface modification and integration into materials. Thiols are well-known for their ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. This allows for the precise functionalization of surfaces with the quinuclidine moiety, which could be used to create materials with tailored properties for applications in sensing, catalysis, or electronics. The potential for this class of compounds in materials science is recognized, though specific applications are still an emerging area of research. evitachem.com

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally conscious synthetic methodologies is a cornerstone of modern chemistry. Future research into 1-Azabicyclo[2.2.2]octane-3-methanethiol will likely focus on moving beyond traditional multi-step procedures to more sustainable and scalable routes.

Current synthetic approaches often begin with precursors like 3-quinuclidinone or 3-quinuclidinol (B22445). hakon-art.com Greener methods for producing these core structures are being investigated, including solvent-free reactions and processes that minimize the use of hazardous reagents. hakon-art.com For example, an industrially viable, three-stage green process for racemic 3-quinuclidinol has been designed, with two stages being entirely solvent-free, significantly reducing production costs and environmental impact. hakon-art.com Another high-efficiency method involves the direct intramolecular dehydration of 4-(2-hydroxyethyl) piperidine (B6355638) vapor over a solid acid catalyst to yield the quinuclidine (B89598) core. sciengine.com

Building upon these greener core syntheses, future work will target the efficient introduction of the methanethiol (B179389) group. This could involve:

Biocatalytic Approaches: Employing enzymes for the stereoselective reduction of a ketone precursor, followed by enzymatic functionalization to introduce the thiol group, could provide a highly sustainable route to chiral versions of the target molecule. Biocatalytic hydrogenation has already been shown to be a viable "slot-in" replacement for metal catalysts in producing chiral quinuclidinol in continuous flow reactors. researchgate.net

One-Pot Syntheses: Designing tandem reactions that form the quinuclidine ring and introduce the thiol functionality in a single, continuous process would greatly improve efficiency. Patent literature describes methods for synthesizing the core quinuclidine hydrochloride from 4-piperidine carboxylic acid through a sequence of esterification, addition, condensation, and decarboxylation, followed by a reduction. patsnap.com Integrating a thiol-introduction step into such a sequence is a promising future direction.

Synthetic StrategyPrecursor ExamplePotential AdvantagesRelevant Research
Green Core Synthesis 3-QuinuclidinoneReduced solvent use, lower cost, industrial scalability. hakon-art.comChavakula et al. (2018)
Catalytic Dehydration 4-(2-hydroxyethyl) piperidineHigh yield, accessible precursors, suitable for scale-up. sciengine.comSciEngine (2017)
Biocatalytic Hydrogenation QuinuclidinoneDecarbonized route, high turnover frequency, mild conditions. researchgate.netRice et al. (2023)

Expansion of Catalytic Utility and Enantioselective Catalysis

The quinuclidine scaffold is a well-established motif in catalysis, known for its activity in promoting reactions like the Baylis-Hillman reaction. researchgate.netresearchgate.net The nitrogen atom's basicity and the molecule's rigid structure are key to its catalytic power. researchgate.netresearchgate.net The addition of a methanethiol group introduces new catalytic possibilities.

Future research will likely explore the dual catalytic nature of this compound:

Bifunctional Catalysis: The basic nitrogen and the nucleophilic thiol could work in concert to catalyze novel transformations. The thiol group can act as a nucleophile or participate in hydrogen bonding, while the quinuclidine nitrogen acts as a Brønsted or Lewis base.

Hydrogen-Atom-Transfer (HAT) Catalysis: Quinuclidine and its derivatives are effective HAT catalysts under visible light, capable of activating C-H bonds in various substrates, including amines, ethers, and aldehydes. ccspublishing.org.cnbohrium.com The influence of the methanethiol substituent on this reactivity is an unexplored area that could lead to new selective functionalization reactions.

Enantioselective Catalysis: The synthesis of enantiomerically pure versions of this compound is a critical next step. Chiral quinuclidine derivatives have been successfully used as catalysts in asymmetric reactions. researchgate.netyoutube.com A chiral thiol-functionalized quinuclidine could be a highly effective catalyst for stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions, where the thiol group helps to coordinate substrates and control the stereochemical outcome. youtube.com The development of such catalysts is crucial for producing single-enantiomer products, a vital need in the pharmaceutical industry. youtube.comyoutube.com

Catalytic ApplicationKey FeaturePotential ReactionsRelevant Research Context
Base Catalysis High pKa of quinuclidine nitrogen.Baylis-Hillman, Michael additions, aldol (B89426) reactions. researchgate.netresearchgate.netAggarwal, V. K. et al. (2003)
HAT Catalysis Quinuclidinium radical cation formation.C-H functionalization of alcohols, amines, ethers. ccspublishing.org.cnbohrium.comLi, Z-L. et al. (2021)
Enantioselective Catalysis Use of a chiral quinuclidine scaffold.Asymmetric aza-Baylis-Hillman, Diels-Alder reactions. researchgate.netnih.govresearchgate.netKuninobu, Y. et al. (2006)

Integration with Flow Chemistry and Automated Synthesis Methodologies

To accelerate the discovery and optimization of reactions involving this compound, modern high-throughput techniques are essential. Integrating its synthesis and application into flow chemistry and automated platforms represents a significant future research avenue.

Continuous Flow Synthesis: Transitioning the synthesis of the quinuclidine core and its derivatives from batch to continuous flow processes can offer superior control over reaction parameters, improved safety, and easier scalability. researchgate.netgoogle.com A continuous flow slurry reactor has already been successfully used for the biocatalytic production of (3R)-quinuclidinol. researchgate.net Applying this to the synthesis of the methanethiol derivative would be a logical progression.

Automated Synthesis Platforms: Robotic systems can rapidly screen reaction conditions, catalysts, and substrates, accelerating the development of new applications for this compound. researchgate.netwikipedia.org These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, enabling the rapid creation of libraries of derivatives for screening. researchgate.netsigmaaldrich.comnih.gov This is particularly valuable for exploring its catalytic potential across a wide range of substrates. wikipedia.org

Development of Smart Materials or Responsive Systems incorporating the Scaffold

The unique properties of the quinuclidine-thiol scaffold make it an attractive building block for the creation of advanced functional materials.

Catalytic Polymers: The molecule could be immobilized onto a polymer backbone to create a recyclable, heterogeneous catalyst. Porous polymeric microparticles functionalized with quinuclidine have already been shown to be effective and reusable catalysts for the Baylis-Hillman reaction. acs.org A similar material incorporating the thiol group could exhibit unique catalytic activities.

Responsive Materials: Thiol groups are known to participate in dynamic covalent chemistry, such as thiol-disulfide exchange. This property could be harnessed to create responsive materials. For instance, a polymer network cross-linked with a disulfide-bridged version of the compound could be designed to de-crosslink or change its properties in response to a reductive stimulus.

Organic-Inorganic Hybrids: Combining bicyclic amine cations like quinuclidinium with halometallate anions can produce organic-inorganic hybrid materials with interesting plastic and magnetic properties. rsc.org Exploring the incorporation of the thiol-functionalized quinuclidine into such frameworks could lead to new multifunctional materials where the thiol group can be used for post-synthesis modification or to impart sensing capabilities.

Advanced Spectroscopic Probes and Imaging Agents

Developing molecules that can detect and report on specific biological environments is a major goal in chemical biology. The quinuclidine scaffold, known to be a feature in some centrally-acting drugs, combined with a reactive thiol group, presents opportunities for designing novel probes. nih.gov

Reactive Probes: The thiol group is nucleophilic and can react with specific electrophiles. This reactivity could be harnessed to design probes that bind covalently to target molecules, such as specific proteins or reactive oxygen species in a biological system.

Fluorescent Sensors: While the core scaffold is not inherently fluorescent, it can be derivatized with fluorophores. The thiol group's local environment or its participation in a reaction (e.g., cyclization upon binding a target) could modulate the fluorescence, creating a "turn-on" or "turn-off" sensor.

SPECT/PET Imaging Agents: The quinuclidine framework can be functionalized with radioisotopes for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. Radioiodinated acridine (B1665455) derivatives, for example, have shown promise for imaging amyloid-β plaques. nih.gov A similar strategy could be applied to develop radiolabeled this compound derivatives for imaging specific targets in the brain or other tissues.

Refined Computational Methodologies for Predictive Design and Discovery

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. mdpi.com

DFT Studies: Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of this compound. Such studies can elucidate its reactivity, proton affinity (basicity), and the stability of reaction intermediates and transition states when it is used as a catalyst. nih.govrsc.orgnih.gov DFT calculations have been used to screen substituted quinuclidines as potential superbases and to understand the photophysical properties of quinoline (B57606) derivatives. nih.govnih.gov

Predictive Catalyst Design: By modeling the interaction of the molecule with various substrates, researchers can predict its potential catalytic activity and selectivity. snf.ch This computational screening can guide experimental work, saving time and resources by focusing on the most promising applications. For example, computational approaches have been used to inform the selection of ligands for enantioselective catalysis. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in complex environments, such as in solution or embedded within a polymer matrix or a biological membrane. arabjchem.orguantwerpen.be This can provide insights into how the molecule might function as part of a smart material or as a drug delivery vehicle.

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